molecular formula C8H5ClF4O B1362244 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole CAS No. 261763-01-3

3-Chloro-2-fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1362244
CAS No.: 261763-01-3
M. Wt: 228.57 g/mol
InChI Key: HROFCMRAPMYLRR-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H5ClF4O. It is a derivative of anisole, where the methoxy group is substituted with chloro, fluoro, and trifluoromethyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole typically involves halogenation and methylation reactions. One common method is the fluorination of 2-chloro-5-(trifluoromethyl)anisole using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, methylation, and purification steps to achieve high purity and yield .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or neutral conditions.

Major Products Formed:

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)anisole is used in:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups enhances its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Comparison:

Properties

IUPAC Name

1-chloro-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c1-14-6-3-4(8(11,12)13)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROFCMRAPMYLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378683
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-01-3
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-01-3
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